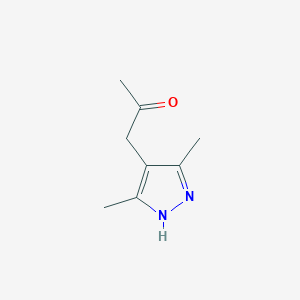

1-(3,5-二甲基-1H-吡唑-4-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

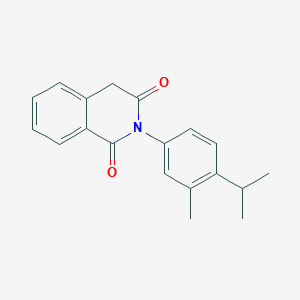

1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.

BenchChem offers high-quality 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 利什曼病: 分子模拟研究 表明该化合物在体外表现出有效的抗前鞭毛体活性。它与 LmPTR1 口袋有良好的相互作用,其特征是较低的结合自由能。

- 羊毛甾醇 14α-脱甲基酶 (CYP51): 分子对接研究 可以评估其与该酶的结合能力,该酶是临床上使用的唑类抗真菌药物的靶点。

- 咪唑衍生物: 研究人员合成了包括该化合物在内的含咪唑化合物,以探索其治疗潜力 。调查其在药物开发中的作用。

抗寄生虫活性

抗真菌潜力

药物化学

化学合成

硝基取代类似物

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 1-(3,5-Dimethyl-1H-pyrazol-4-yl)acetone might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

生化分析

Biochemical Properties

It is known that pyrazole derivatives, which include this compound, are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Cellular Effects

Related pyrazole derivatives have been shown to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .

Molecular Mechanism

It is known that pyrazole derivatives can undergo intermolecular interactions in the gas phase, which may allow for proton transfer .

Temporal Effects in Laboratory Settings

It is known that the compound has excellent thermal stability .

Dosage Effects in Animal Models

Related pyrazole derivatives have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .

Metabolic Pathways

It is known that pyrazole derivatives can be transformed into substances that do not fit within existing Flavouring Group Evaluations .

Transport and Distribution

It is known that the compound has a bioavailability following oral administration of 2-4% .

Subcellular Localization

It is known that pyrazole derivatives can undergo intermolecular interactions, which may influence their localization within the cell .

属性

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(11)4-8-6(2)9-10-7(8)3/h4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUZSMCJBZMAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)

![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

![2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B2419079.png)

acetic acid](/img/structure/B2419083.png)

![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2419093.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)

![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)